molecular formula C6H10O3 B104299 1-Hydroxycyclopentanecarboxylic acid CAS No. 16841-19-3

1-Hydroxycyclopentanecarboxylic acid

Cat. No. B104299
CAS RN: 16841-19-3
M. Wt: 130.14 g/mol
InChI Key: JJABOWZNFOCHMN-UHFFFAOYSA-N
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Description

1-Hydroxycyclopentanecarboxylic acid is a compound that has been the subject of various synthetic studies due to its potential as a structural analog of natural amino acids and its relevance in medicinal chemistry. The compound features a cyclopentane ring with a hydroxyl group and a carboxylic acid function, which makes it a versatile intermediate for the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of 1-hydroxycyclopentanecarboxylic acid derivatives has been achieved through different synthetic routes. One approach involves radical cyclization or radical annulation mediated by the transfer of a phenylseleno group, with excellent stereochemical control for the quaternary C(1) stereogenic center . Another study reports the enantioselective synthesis of a cyclopentanedicarboxylic amino acid, which is a functionalized L-glutamic acid analogue, through sequential aldol-based carbon-carbon bond-forming reactions . Additionally, the synthesis of diastereoisomeric forms of 1-amino-2-hydroxycyclopentanecarboxylic acid has been accomplished, with the characterization of both cis and trans isomers .

Molecular Structure Analysis

The molecular structure of related cyclopentanecarboxylic acid derivatives has been analyzed using spectroscopic techniques such as infrared, Raman, and 13C NMR. These studies have confirmed the differences in the conformation of the carboxyl group and the resulting intermolecular hydrogen bonds in polymorphic forms of the compound . Crystallographic studies have also revealed patterns of supramolecular self-assembly in the crystal structures of homologous hydroxycyclopentanecarboxylic acids, characterized by tetrameric R44(12) rings of C2 symmetry .

Chemical Reactions Analysis

The reactivity of 1-hydroxycyclopentanecarboxylic acid derivatives in chemical reactions has been explored in the context of medicinal chemistry. For instance, the synthesis of enantiomerically pure cis and trans 2-aminocyclopentanecarboxylic acids has been reported, with their use as proline replacements in potential HIV protease inhibitors . This highlights the compound's utility in the design of biologically active molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-hydroxycyclopentanecarboxylic acid are not detailed in the provided papers, the studies suggest that the compound's derivatives exhibit properties that are significant for their potential biological activity. For example, neither of the isomeric forms of 1-amino-2-hydroxycyclopentanecarboxylic acid significantly inhibited the growth of bacterial strains or were effective in inhibiting Jensen sarcoma cells in tissue culture . This indicates that the physical and chemical properties of these compounds can influence their biological activity.

Scientific Research Applications

Synthesis and Structural Analogues

1-Hydroxycyclopentanecarboxylic acid and its derivatives have been extensively studied for their synthesis and potential as structural analogs of natural amino acids and other organic compounds. For instance, 1-amino-2-hydroxycyclopentanecarboxylic acid, synthesized as a potential analog of serine and threonine, also shares structural features with known antitumor agents like cycloleucine (Huddle & Skinner, 1971). Another study reported the stereoselective preparation of 1-hydroxycyclopentanecarboxylic acid derivatives, achieving excellent stereochemical control (Abazi, Rapado, Schenk, & Renaud, 1999).

Biochemical Studies

Biochemical investigations have explored the effects of related compounds on cellular processes. For example, 1-aminocyclopentanecarboxylic acid (ACPC) was studied for its impact on cellular respiration and amino acid metabolism, showing no significant inhibition of bacterial growth or tumor cells (Berlinguet, Bégin, Babineau, & Laferte, 1962).

Applications in Cancer Research

Certain derivatives of 1-hydroxycyclopentanecarboxylic acid have shown potential in cancer research. Carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid, for example, was developed as a tumor-localizing agent for nuclear medicine scanning (Hayes, Washburn, Wieland, Sun, Turtle, & Butler, 1976).

Safety And Hazards

1-Hydroxycyclopentanecarboxylic acid is classified as Acute toxicity, Oral (Category 3), H301 . It is toxic if swallowed and should be handled with care. Contact with skin and eyes should be avoided .

properties

IUPAC Name

1-hydroxycyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5(8)6(9)3-1-2-4-6/h9H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJABOWZNFOCHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901494
Record name NoName_619
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxycyclopentanecarboxylic acid

CAS RN

16841-19-3
Record name 1-Hydroxycyclopentanecarboxylic acid
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Record name 1-Hydroxycyclopentanecarboxylic acid
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Record name 1-Hydroxycyclopentanecarboxylic acid
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Record name 1-hydroxycyclopentane-1-carboxylic acid
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Record name 1-HYDROXYCYCLOPENTANECARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
JE Powell, DLG Rowlands - Inorganic Chemistry, 1966 - ACS Publications
The formation constants of the first three chelate species of the tripositive rare earth cations with the 1-hydroxycyclopentanecarboxylic acid ligand (HCPC) havebeen determined. Some …
Number of citations: 17 pubs.acs.org
S Abazi, L Parra Rapado, K Schenk… - European journal of …, 1999 - Wiley Online Library
The stereoselective preparation of 1‐hydroxycyclopentanecarboxylic acid derivatives is reported. The key reaction is either a radical cyclization or a radical annulation mediated by the …
JE Powell, DLG Rowlands - Journal of Inorganic and Nuclear Chemistry, 1967 - Elsevier
The formation constants of the first two species formed by some dipositive transition metal cations with the 1-hydroxycyclopentanecarboxylate (HCPC) ligand have been determined. K 1 …
Number of citations: 1 www.sciencedirect.com
E Rozhko, K Raabova, F Macchia, A Malmusi… - …, 2013 - Wiley Online Library
… several undesired reactions occurred starting from this key intermediate under basic conditions: rearrangement into 6-hydroxycaprolactone and 1-hydroxycyclopentanecarboxylic acid, …
M Nakai, N Furukawa, S Oae - Bulletin of the Chemical Society of …, 1969 - journal.csj.jp
… 1-Hydroxycyclopentanecarboxylic acid was used as the standard sample of 2-aminocyclohexanone, and the 14C total activities were counted. The value which substracts the 14C …
Number of citations: 3 www.journal.csj.jp
JE Powell, JL Farrell - Journal of Inorganic and Nuclear Chemistry, 1968 - Elsevier
… 1 -hydroxycyclopentanecarboxylic acid … In the case of a 1-hydroxycyclopentanecarboxylic acid, the present average value of Ka = 1.08 x 10 -4 at ~ = 0.10 (KCI) is nicely bracketed by the …
Number of citations: 0 www.sciencedirect.com
S Solmi, E Rozhko, A Malmusi, T Tabanelli… - Applied Catalysis A …, 2018 - Elsevier
… In these conditions, the oxidehydrogenation of CHD generates 1,2-cyclohexanedione (CHDO), which is mainly transformed into the undesired 1-hydroxycyclopentanecarboxylic acid (…
Number of citations: 27 www.sciencedirect.com
M FURUKAWA, T YOSHIDA… - Chemical and …, 1975 - jstage.jst.go.jp
… to the benzilic acid rearrangement of 1,2—cyclohexanedione with ring contraction, except that 1,2—cyclohexanedione is trans—— formed to 1—hydroxycyclopentanecarboxylic acid” …
Number of citations: 8 www.jstage.jst.go.jp
AC Adams, EM Larsen - Inorganic Chemistry, 1966 - ACS Publications
The exchange reactions of zirconium and hafnium trifluoroacetylacetonates with the free ligand in benzene and chlorobenzene and of the metal acetylacetonates with the free ligandin …
Number of citations: 47 pubs.acs.org
WC Bain, PD Ritchie - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… 2 mg.) of 1-hydroxycyclopentanecarboxylic acid (XIV) was also formed (mp and mixed m. p. Compound (X) was readily soluble in dilute sodium hydroxide, soluble with difliculty in dilute …
Number of citations: 3 pubs.rsc.org

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